![molecular formula C25H18FN3O5 B2585690 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 877657-52-8](/img/no-structure.png)

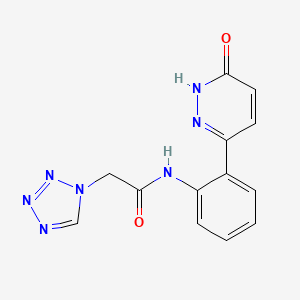

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

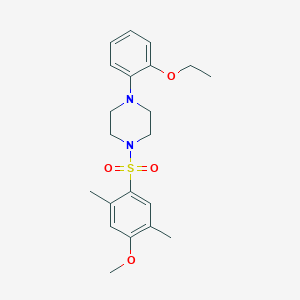

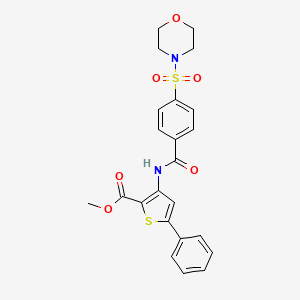

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H18FN3O5 and its molecular weight is 459.433. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for Imaging

One significant application of related chemical structures is in the development of selective radioligands for imaging purposes, particularly using Positron Emission Tomography (PET). Compounds within this chemical class have been studied for their ability to selectively bind to the translocator protein (18 kDa), which plays a crucial role in mitochondrial function and is implicated in neuroinflammatory processes. The synthesis and application of radiolabeled compounds, such as DPA-714, have shown potential in in vivo imaging of microglial activation and neuroinflammatory conditions, offering insights into the pathophysiology of various neurodegenerative disorders and enabling the evaluation of therapeutic interventions (Dollé et al., 2008).

Synthesis for Anticancer and Anti-inflammatory Applications

Research has also explored the synthesis of derivatives related to this compound for potential anticancer and anti-inflammatory applications. For instance, novel pyrimidines and related Schiff bases synthesized from derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, showing promising results in inhibiting cell growth. This suggests that modifications of the base chemical structure could lead to effective anticancer agents (Hassan et al., 2015).

Antitumor Activity

Compounds structurally related to 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide have shown notable antitumor activities. For example, derivatives containing 5-fluorouracil have demonstrated inhibitory effects against cancer cell lines, highlighting the potential of these compounds in developing new anticancer therapies (Xiong et al., 2009).

Receptor Binding and Drug Development

The structural framework of such compounds has been beneficial in drug development, especially in targeting specific receptors involved in disease processes. The synthesis and biological evaluation of derivatives have contributed to understanding receptor-ligand interactions, paving the way for the development of novel therapeutic agents targeting specific pathways implicated in various diseases (Koga et al., 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran followed by cyclization with ethyl acetoacetate to form the benzofuro[3,2-d]pyrimidine ring. The resulting intermediate is then reacted with N-(3-methoxyphenyl)acetamide to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran", "ethyl acetoacetate", "N-(3-methoxyphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran in the presence of a base such as potassium carbonate to form the intermediate 3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuran.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate in the presence of a catalyst such as piperidine to form the benzofuro[3,2-d]pyrimidine ring.", "Step 3: Reaction of the resulting intermediate with N-(3-methoxyphenyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide." ] } | |

CAS RN |

877657-52-8 |

Product Name |

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide |

Molecular Formula |

C25H18FN3O5 |

Molecular Weight |

459.433 |

IUPAC Name |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C25H18FN3O5/c1-33-18-6-4-5-16(13-18)27-21(30)14-28-22-19-7-2-3-8-20(19)34-23(22)24(31)29(25(28)32)17-11-9-15(26)10-12-17/h2-13H,14H2,1H3,(H,27,30) |

InChI Key |

BCXNIHRWOKVEKH-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2585607.png)

![1-(4-fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2585610.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2585630.png)